molecular formula C9H19N B13535801 rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans

rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans

Cat. No.: B13535801
M. Wt: 141.25 g/mol
InChI Key: OVRVSJUMJJPPDZ-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-[(1R,2S)-2-(2,2-Dimethylpropyl)cyclopropyl]methanamine, trans is a chiral cyclopropane derivative featuring a bulky 2,2-dimethylpropyl (neopentyl) substituent on the cyclopropane ring. The trans configuration denotes the spatial arrangement of substituents across the cyclopropane ring, while the rac prefix indicates a racemic mixture of enantiomers. This compound’s structure combines conformational rigidity from the cyclopropane ring with lipophilicity from the neopentyl group, making it of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine

InChI

InChI=1S/C9H19N/c1-9(2,3)5-7-4-8(7)6-10/h7-8H,4-6,10H2,1-3H3/t7-,8-/m0/s1

InChI Key

OVRVSJUMJJPPDZ-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)C[C@@H]1C[C@H]1CN

Canonical SMILES

CC(C)(C)CC1CC1CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans typically involves the cyclopropanation of an appropriate alkene followed by amination. One common method is the reaction of 2,2-dimethylpropylmagnesium bromide with a suitable cyclopropyl ketone, followed by reductive amination to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of catalysts to improve yield and selectivity. The reaction conditions are carefully controlled to ensure the desired stereochemistry is achieved.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) CAS Number Key Features
rac-[(1R,2S)-2-(2,2-Dimethylpropyl)cyclopropyl]methanamine, trans 2,2-Dimethylpropyl ~211.7* Not provided High lipophilicity due to bulky alkyl group; potential for membrane permeability.
rac-[(1R,2S)-2-Cyclopropylcyclopropyl]methanamine HCl, trans Cyclopropyl ~169.7 1820571-47-8 Simpler substituent; lower steric hindrance. Marketed for industrial use.
rac-[(1R,3R)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine HCl Phenyl 211.7 1909288-59-0 Aromatic group enhances π-π interactions; used in pharmaceutical R&D.
rac-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanamine HCl, trans Trifluoromethyl ~198.6 2137837-57-9 Electron-withdrawing CF₃ group improves metabolic stability.
rac-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methanamine HCl Oxan-4-yl (tetrahydropyranyl) ~223.7* N/A Ether oxygen enhances solubility; used in drug discovery.

*Estimated based on analogous structures.

Drug Discovery

  • Platelet Aggregation Inhibitors : Cyclopropylmethanamine derivatives are precursors to drugs like ticagrelor, a P2Y₁₂ receptor antagonist. Substituents influence binding affinity and selectivity .
  • Antimicrobial Agents : Fluorinated analogs (e.g., CF₃-substituted) show promise against resistant bacterial strains due to enhanced membrane penetration .

Agrochemical Development

  • Pesticide Intermediates : Bulky alkyl groups (e.g., neopentyl) improve the persistence of agrochemicals by reducing photodegradation .

Biological Activity

rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans (CAS No. 2227891-47-4) is a cyclopropyl-containing amine that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its interactions with various receptors, metabolic stability, and implications for therapeutic applications.

  • Molecular Formula : C9H19N
  • Molecular Weight : 155.25 g/mol
  • Purity : Approximately 94% .

Receptor Interactions

Research indicates that this compound exhibits significant activity at several receptors:

  • Serotonin Receptors :
    • The compound has been shown to selectively interact with serotonin 5-HT2C receptors. It demonstrates functional selectivity towards Gq signaling pathways over β-arrestin recruitment. This mechanism is crucial for developing antipsychotic drugs that target specific signaling pathways without unwanted side effects .
  • Glycine Receptors :
    • Preliminary studies suggest that this compound may modulate glycine receptors, which are involved in neurotransmission and could play a role in conditions such as schizophrenia and epilepsy .

Metabolic Stability

Understanding the metabolic stability of this compound is essential for evaluating its pharmacokinetic profile:

  • In Vitro Studies :
    • In vitro metabolic stability assessments indicate that the compound undergoes significant metabolism in liver microsomes. This metabolic profile suggests that structural modifications may be necessary to enhance bioavailability and reduce rapid clearance from the body .

Antipsychotic Activity

A study involving N-substituted (2-phenylcyclopropyl)methylamines highlighted the potential of cyclopropyl derivatives in exhibiting antipsychotic-like effects. The findings suggested that compounds with similar structural features could provide insights into developing new antipsychotic medications .

Neuroprotective Effects

Another investigation into compounds with structural similarities indicated neuroprotective properties through modulation of neurotransmitter systems. While specific data on this compound is limited, the implications of cyclopropane derivatives in neuroprotection warrant further exploration .

Data Table: Summary of Biological Activities

Biological ActivityReceptor/PathwayObservations
Serotonin Modulation5-HT2CSelective Gq signaling; potential antipsychotic effects
Glycine ModulationGlycine ReceptorsPossible modulation; implications for neurological disorders
Metabolic StabilityLiver MicrosomesRapid metabolism; requires structural modifications

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine, trans with high stereochemical purity?

  • Methodological Answer : Cyclopropanation via transition-metal-catalyzed reactions (e.g., Simmons-Smith) is commonly employed. To achieve trans stereochemistry, optimize steric and electronic factors using bulky ligands or chiral auxiliaries. Post-synthesis, validate stereochemical purity via chiral HPLC or polarimetry. Gas chromatography (GC) with chiral stationary phases, as standardized by NIST protocols, ensures accurate enantiomeric excess (ee) determination .

Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to resolve cyclopropane ring protons and substituent environments.
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures and phase transitions.
  • Volatility : GC-MS (NIST-validated methods) determines boiling points and fragmentation patterns .

Advanced Research Questions

Q. How can discrepancies in stereoselective synthesis yields be systematically addressed?

  • Methodological Answer : Contradictions in enantiomer ratios often arise from competing kinetic vs. thermodynamic control. Employ computational reaction path searches (e.g., using quantum chemical DFT calculations) to model transition states and identify steric hindrance or electronic effects. Experimental validation via kinetic studies under varying temperatures and catalysts (e.g., Rh(II) vs. Cu(I)) can resolve inconsistencies .

Q. What computational frameworks support the design of reaction pathways for derivatives of this compound?

  • Methodological Answer : The ICReDD framework integrates quantum chemistry (e.g., Gaussian 16), automated reaction path search algorithms (AFIR), and machine learning to predict feasible reaction conditions. For example, substituent effects on cyclopropane ring strain can be modeled to prioritize synthetic routes with minimal side products .

Q. What safety protocols are essential for handling structurally similar amines during synthesis?

  • Methodological Answer : For volatile amines, use closed-system reactors with inert gas purging to minimize inhalation risks (Category 4 acute toxicity). Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges. Storage conditions should adhere to NFPA guidelines: <25°C, away from oxidizers, and in flame-resistant cabinets .

Q. How can factorial design optimize reaction parameters for scaling synthesis?

  • Methodological Answer : A 2k2^k factorial design evaluates variables like temperature (60–100°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (hexane vs. THF). Response surface methodology (RSM) identifies interactions between factors, enabling targeted optimization of yield and ee. For example, higher temperatures may favor trans isomer formation but reduce catalyst stability .

Q. What methodologies assess the compound’s thermal stability under process conditions?

  • Methodological Answer : Accelerated rate calorimetry (ARC) and adiabatic calorimetry quantify self-heating rates and decomposition enthalpies. For reactor design, model thermal runaway scenarios using Aspen Plus simulations with parameters derived from DSC/TGA data. Ensure cooling systems maintain temperatures below the compound’s autoignition threshold (~250°C) .

Q. How do solvent and catalyst choices influence mechanistic pathways in cyclopropanation?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates in metal-catalyzed cyclopropanation, favoring trans products. Conversely, nonpolar solvents (e.g., toluene) may shift equilibrium toward carbene insertion mechanisms. In situ FT-IR spectroscopy tracks intermediate formation, while Eyring plots correlate activation parameters with solvent dielectric constants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.